molecular formula C11H22ClNO2 B13534163 Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride

Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride

Cat. No.: B13534163
M. Wt: 235.75 g/mol
InChI Key: FTWUPIPXIPIUGH-UHFFFAOYSA-N
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Description

Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a fully substituted cyclohexane-like ring structure. The compound features four methyl groups at the 2,2,6,6-positions and a methyl ester group at the 4-position, forming a rigid, sterically hindered framework. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through the reaction of 2,2,6,6-tetramethyl-4-piperidone with methanol in the presence of an acid catalyst.

    Esterification: The carboxylate group is introduced by esterification of the piperidine derivative with methanol, using a strong acid like hydrochloric acid to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Esterification: Using a flow reactor, the esterification reaction is carried out under controlled temperature and pressure conditions to maximize yield.

    Purification: The product is purified through crystallization or distillation to remove impurities.

    Salt Formation: The purified ester is then converted to its hydrochloride salt in a controlled environment to ensure high purity and stability.

Chemical Reactions Analysis

Types of Reactions

Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles (amines, thiols); reactions often require a base like sodium hydride and are conducted in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohols.

    Substitution: Substituted piperidine derivatives with different functional groups replacing the ester.

Scientific Research Applications

Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of stable radicals and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride exerts its effects involves its interaction with various molecular targets:

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Radical Formation: The compound can form stable radicals, which are useful in studying radical-mediated processes in biological systems.

    Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and altering their function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate HCl C12H22ClNO2 263.76 2,2,6,6-Tetramethyl, Methyl ester Intermediate; potential steric hindrance effects
Ethyl 4-Methylpiperidine-4-carboxylate HCl C9H18ClNO2 207.70 4-Methyl, Ethyl ester Research chemical; simpler substitution pattern
4-Methylpiperidine HCl C6H13ClN 135.63 4-Methyl Pharmaceutical synthesis; minimal steric bulk
Methyl 3,3-difluoropiperidine-4-carboxylate HCl C7H11ClF2NO2 230.62 3,3-Difluoro, Methyl ester Enhanced electronegativity for reactivity modulation
Meperidine HCl (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate HCl) C15H21ClNO2 298.79 4-Phenyl, Ethyl ester Analgesic drug; demonstrates pharmacological activity

Structural and Functional Differences

  • Steric Effects : The target compound’s 2,2,6,6-tetramethyl groups create significant steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to less substituted analogs like 4-methylpiperidine HCl .
  • Electronic Effects : Fluorinated analogs (e.g., Methyl 3,3-difluoropiperidine-4-carboxylate HCl) exhibit altered electronic properties due to fluorine’s electronegativity, enhancing stability in acidic or oxidative conditions .
  • Pharmacological Relevance : Meperidine HCl’s 4-phenyl group is critical for opioid receptor binding, a feature absent in the target compound, which lacks aromatic substituents .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. However, the target compound’s bulky substituents may lower solubility compared to smaller analogs like 4-methylpiperidine HCl .

Research Findings and Data Gaps

Toxicity and Regulatory Status

  • Limited toxicity data are available for the target compound. In contrast, 4-methylpiperidine HCl has documented acute toxicity profiles, underscoring the need for further toxicological studies .
  • Regulatory frameworks (e.g., China’s IECSC) apply to analogs like 4-(Diphenylmethoxy)piperidine HCl, suggesting compliance requirements for the target compound .

Biological Activity

Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride is a compound that has garnered interest due to its unique piperidine structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C_{12}H_{23}ClN_{2}O_2
  • Molecular Weight : Approximately 233.77 g/mol
  • Structure : The compound features a piperidine ring with four methyl groups at the 2 and 6 positions and a carboxylate group at the 4 position. The hydrochloride form enhances its solubility and stability in various applications.

Biological Activity Overview

Research indicates that derivatives of piperidine, including methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride, exhibit various biological activities. Notably:

  • Anti-inflammatory Effects : Some studies suggest that related compounds may act as anti-inflammatory agents by modulating immune responses.
  • Neurological Impact : There is emerging evidence that this compound could influence neurological pathways, potentially offering therapeutic benefits for neurological disorders.

Interaction Studies

Interaction studies focus on the compound's binding affinities to various biological targets. The following aspects are crucial for understanding its therapeutic potential:

  • Binding Affinity : Modifications in the piperidine structure can significantly affect interaction profiles with proteins and enzymes.
  • Target Proteins : The compound's interactions with receptors such as muscarinic acetylcholine receptors have been explored for implications in cognitive function and neuropsychiatric disorders .

Case Studies

  • Inflammation Model Study :
    • In a murine model, methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) to assess its impact on IL-6 levels post-TLR7 stimulation. Results indicated a dose-dependent response in inflammatory markers .
  • Cognitive Function Study :
    • A study investigated the effects of related piperidine compounds on cognitive deficits in preclinical models of Alzheimer's disease. The findings suggested that these compounds may enhance cognitive function by modulating neurotransmitter systems .

Comparative Analysis of Piperidine Derivatives

The following table summarizes the biological activities of selected piperidine derivatives compared to methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride:

Compound NameBiological ActivityReference
Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate HClAnti-inflammatory; Neurological
Compound A (similar structure)Cognitive enhancement
Compound B (related derivative)Anti-cancer properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride, and how can purity be ensured?

  • Synthesis Methods : The compound is typically synthesized via nucleophilic substitution reactions using piperidine derivatives as intermediates. For example, reacting substituted benzyl halides with piperidine-4-carboxylic acid under reflux conditions in ethanol or methanol .
  • Purity Control : Purification involves recrystallization from polar solvents (e.g., ethanol/water mixtures) followed by column chromatography. Analytical techniques like RP-HPLC (as validated for structurally similar piperidine derivatives) and NMR spectroscopy are critical for verifying purity (>98%) .

Q. What analytical methods are recommended for structural characterization of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the piperidine ring and ester groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 207.70 g/mol as per PubChem data) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in derivatives .
    • Reference Standards : Use certified reference materials (CRMs) from regulatory-compliant suppliers to calibrate instruments .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact, as piperidine derivatives can irritate mucous membranes .
  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Emergency Protocols : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels compliant with local regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Parameters :

  • Temperature : Maintain 100°C ± 5°C during reflux to enhance reaction kinetics without side-product formation .
  • Solvent Selection : Ethanol is preferred for its polarity and ease of removal.
  • Catalysts : Pilot studies suggest Lewis acids (e.g., ZnCl₂) may accelerate esterification .
    • Scale-Up Tools : Continuous flow reactors with automated temperature/pressure controls reduce batch variability .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in receptor-binding affinities (e.g., opioid vs. serotonin receptors) may arise from assay variability.
  • Validation Strategies :

  • Comparative Assays : Use orthogonal methods (e.g., radioligand binding and functional cAMP assays) .
  • Structural Analogs : Compare activity with halogenated or methyl-substituted analogs to identify structure-activity relationships (SAR) .
    • Data Normalization : Express results relative to positive controls (e.g., meperidine for opioid activity) .

Q. What novel applications exist for this compound in medicinal chemistry?

  • Therapeutic Targets :

  • Enzyme Inhibition : Potential as a cholinesterase inhibitor (based on structural similarity to piperidine-based drugs) .
  • Prodrug Development : Ester groups enable pH-sensitive release mechanisms .
    • Tool Compound : Use in fluorescent tagging for tracking cellular uptake via confocal microscopy .

Q. How does stereochemistry impact the compound’s reactivity and bioactivity?

  • Stereochemical Influence :

  • Synthesis : Racemic mixtures may form unless chiral catalysts (e.g., BINOL-derived ligands) are used .
  • Bioactivity : Enantiomers can exhibit divergent pharmacokinetics (e.g., (2S,4R) vs. (2R,4S) configurations in similar compounds) .
    • Resolution Methods : Chiral HPLC or enzymatic resolution using lipases .

Q. Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

ParameterOptimal RangeReferences
Temperature100°C ± 5°C (reflux)
SolventEthanol
Reaction Time5–8 hours
CatalystZnCl₂ (optional)

Table 2: Analytical Validation Parameters

TechniqueCritical ParametersReferences
RP-HPLCColumn: C18, 250 mm × 4.6 mm
¹H NMRSolvent: DMSO-d6
HRMSResolution: >30,000

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10;/h8,12H,6-7H2,1-5H3;1H

InChI Key

FTWUPIPXIPIUGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)OC)C.Cl

Origin of Product

United States

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